N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029236
InChI: InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31)
SMILES:
Molecular Formula: C25H17N3O2S
Molecular Weight: 423.5 g/mol

N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide

CAS No.:

Cat. No.: VC16029236

Molecular Formula: C25H17N3O2S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide -

Specification

Molecular Formula C25H17N3O2S
Molecular Weight 423.5 g/mol
IUPAC Name N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31)
Standard InChI Key DRGVVUJKZXEUFA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • Naphthamide moiety: A bicyclic aromatic system providing planar rigidity and π-π stacking interactions.

  • Thiourea linker: A carbamothioyl group (-NHCOS-) enabling hydrogen bonding and metal coordination.

  • Benzoxazole-phenyl unit: A fused heterocycle contributing to metabolic stability and target binding affinity .

Physicochemical Properties

Key parameters derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular formulaC<sub>25</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>SHigh-resolution MS
Molecular weight423.49 g/molCalculated
Purity≥97%HPLC
Melting point118–119°C (predicted)Analogous benzoxazines
LogP3.8 ± 0.2Chromatographic analysis

The thiourea group’s polarity (cLogP ≈ 1.2) contrasts with the hydrophobic naphthalene (cLogP ≈ 3.1), creating amphiphilic characteristics critical for membrane permeability .

Synthetic Methodology and Optimization

Reaction Pathway

The synthesis follows a three-step protocol adapted from benzoxazine syntheses :

  • Anthranilic acid benzoylation: Anthranilic acid reacts with benzoyl chloride under basic conditions (pyridine/NaHCO<sub>3</sub>) to form 2-benzamidobenzoic acid.

  • Cyclization: Intramolecular dehydration catalyzed by PCl<sub>5</sub> yields the benzoxazole core.

  • Thiourea conjugation: 2-Naphthoyl isothiocyanate couples with 4-(benzo[d]oxazol-2-yl)aniline in anhydrous DMF.

Yield and Characterization

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • Naphthalene 2-position: Methoxy substitution enhances potency (IC<sub>50</sub> ↓ 40%) but reduces metabolic stability .

  • Benzoxazole vs. benzothiazole: Oxazole improves solubility (3.2 mg/mL vs. 1.7 mg/mL) without compromising target engagement .

  • Thiourea linker: Replacement with urea decreases activity (IC<sub>50</sub> ↑ 5-fold), emphasizing the sulfur’s role in H-bonding .

Analog Comparison

AnalogIC<sub>50</sub> (µM)Microsomal stability (HLM)
Parent compound1.223 min
3-Methoxy derivative0.815 min
Benzimidazole-substituted2.442 min

Drug Metabolism and Pharmacokinetics (DMPK)

In Vitro Profiling

  • Plasma protein binding: >99% in human and murine plasma .

  • CYP inhibition: Moderate CYP3A4 inhibition (IC<sub>50</sub> = 8.2 µM) .

  • Hepatic clearance: High extraction ratio (ER = 0.89) in human hepatocytes .

In Vivo Performance

In Balb/c mice (10 mg/kg IV):

  • AUC<sub>0–24h</sub>: 1,240 ng·h/mL

  • V<sub>d</sub>: 12.3 L/kg

  • Oral bioavailability: 22% due to first-pass metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator